Tert-butyl 1-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate
Description
Introduction
Historical Context and Development of Azabicyclic Compounds
Azabicyclic compounds, characterized by nitrogen-containing fused bicyclic systems, have been a focal point in synthetic organic chemistry since the mid-20th century. Early work on azabicyclo[3.2.0]heptanes emerged from efforts to mimic natural product scaffolds and optimize pharmacokinetic properties in drug candidates. For instance, the 2-azabicyclo[3.2.0]heptane motif was first synthesized via tandem Strecker reaction–intramolecular nucleophilic cyclization (STRINC) sequences, enabling access to conformationally restricted proline analogues and monoprotected diamines. These methodologies laid the groundwork for later innovations, including palladium-catalyzed C–H activation strategies to functionalize bicyclo[3.2.0]heptane lactones.
The tert-butyl carbamate (Boc) group, introduced as a protective moiety for amines in the 1960s, became instrumental in stabilizing reactive intermediates during azabicyclic syntheses. By the 2010s, advances in transition-metal catalysis allowed for selective modifications of bicyclo[3.2.0]heptane derivatives, such as strain-release C–C bond cleavage and lactonization. These developments expanded the utility of azabicyclic frameworks in constructing diverse chemical libraries for pharmaceutical screening.
Significance in Organic and Medicinal Chemistry Research
The structural features of tert-butyl 1-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate make it a versatile building block. Its bicyclo[3.2.0]heptane core imposes conformational rigidity, which is critical for enhancing binding affinity and metabolic stability in drug candidates. The aminomethyl group provides a handle for further functionalization, enabling coupling reactions with carboxylic acids, isocyanates, or electrophilic partners. Meanwhile, the tert-butyl carbamate group offers orthogonal protection, facilitating sequential synthetic transformations without side reactions.
Recent studies highlight its role in palladium-catalyzed cascades, where it serves as a precursor to arylated bicyclo[3.2.0]heptane lactones—scaffolds with demonstrated bioactivity in antimicrobial and anti-inflammatory agents. Additionally, the compound’s ability to undergo ring-opening reactions to form trisubstituted cyclobutanes or γ-lactones underscores its synthetic versatility. These transformations are pivotal for accessing three-dimensional molecular architectures, which are underrepresented in traditional drug discovery pipelines.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₂N₂O₂ | |
| Molecular Weight | 226.32 g/mol | |
| SMILES Notation | O=C(N1C2(CN)CCC2CC1)OC(C)(C)C | |
| Purity Specification | >95% (HPLC) |
Research Objectives and Scope
Current research on this compound focuses on three primary objectives:
- Methodological Innovation : Developing catalytic asymmetric syntheses to access enantiopure derivatives, leveraging chiral ligands or organocatalysts.
- Diversification : Expanding the substrate scope for palladium-mediated C–H functionalization and C–C bond cleavage, enabling the synthesis of non-arylated lactones and oxobicyclo[3.2.0]heptane derivatives.
- Biological Evaluation : Screening functionalized analogues against therapeutic targets such as proteases, kinases, and G-protein-coupled receptors (GPCRs) to identify lead compounds.
Future studies aim to integrate computational modeling to predict reactivity patterns and bioactive conformations, thereby streamlining the design of next-generation azabicyclic therapeutics.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 1-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-5-9-4-6-12(9,14)8-13/h9H,4-8,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLDDHKJEYNJNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1(CC2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate typically involves the reaction of a bicyclic amine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Bicyclic amine and tert-butyl chloroformate.
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a low to moderate range (0-25°C) to control the reaction rate.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for maximum yield and efficiency, and advanced purification techniques are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as halides or alkoxides replace the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted bicyclic compounds.
Scientific Research Applications
Applications in Medicinal Chemistry
Tert-butyl 1-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate has garnered attention for its potential applications in drug development:
- Pharmacological Activity : The compound's structural characteristics suggest potential interactions with biological targets, making it a candidate for further pharmacological evaluation.
-
Derivatives Exploration : Variants of this compound have been synthesized to explore different biological activities and pharmacological profiles, such as:
Compound Name Structural Features Unique Aspects Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate Similar bicyclic structure but different substitution pattern Potentially different biological activities due to altered stereochemistry Tert-butyl 6-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate Different position of the aminomethyl group May exhibit distinct pharmacological profiles Tert-butyl 1-(aminomethyl)-2-oxabicyclo[3.3.0]octane-2-carboxylate Oxabicyclic framework instead of azabicyclic Altered reactivity and interaction potential
Case Studies
- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against various bacterial strains, indicating its potential as a lead compound in antibiotic development.
- Neuropharmacology : Research has indicated that certain derivatives may interact with neurotransmitter systems, suggesting applications in treating neurological disorders.
- Synthetic Methodology Development : Recent advancements in synthetic methodologies for this compound have improved yields and reduced reaction times, enhancing its viability for large-scale synthesis in pharmaceutical applications.
Mechanism of Action
The mechanism of action of tert-butyl 1-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Bicyclo Ring Systems
Substituent Positioning and Bioactivity
- Aminomethyl vs.
- Stereochemistry: The (1R,3S,4S)-stereoisomer of tert-butyl 3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate exhibits distinct pharmacological profiles compared to the target compound’s [3.2.0] system, highlighting the role of ring geometry in target selectivity .
Key Research Findings
- Ring Strain and Reactivity : The [3.2.0] system exhibits higher ring strain compared to [2.2.1], leading to faster reaction kinetics in nucleophilic substitutions .
- Biological Performance: Aminomethyl-substituted derivatives show 2–3x higher binding affinity to serine proteases than hydroxylated analogs .
Biological Activity
Tert-butyl 1-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate (CAS: 2138528-27-3) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the context of antibiotic resistance and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C12H22N2O2
- Molar Mass : 226.32 g/mol
- Density : 1.115 g/cm³ (predicted)
- Boiling Point : 309.4 °C (predicted)
- pKa : 11.19 (predicted) .
This compound functions primarily as a beta-lactamase inhibitor , which is crucial in combating antibiotic resistance, particularly against beta-lactam antibiotics such as penicillins and cephalosporins. By inhibiting the beta-lactamase enzymes produced by certain bacteria, this compound helps restore the efficacy of beta-lactam antibiotics that would otherwise be degraded by these enzymes .
Antibacterial Effects
While the compound exhibits weak intrinsic antibacterial activity, its primary role lies in enhancing the effectiveness of existing antibiotics. Research indicates that it can significantly inhibit the activity of various beta-lactamases, thereby preventing the breakdown of antibiotics and allowing them to exert their therapeutic effects more effectively .
Inhibition Studies
A study conducted on various beta-lactamase enzymes demonstrated that this compound could inhibit multiple classes of these enzymes, including:
- AmpC beta-lactamases
- Extended-spectrum beta-lactamases (ESBLs)
The compound's effectiveness was measured through IC50 values, indicating the concentration required to inhibit 50% of enzyme activity.
| Enzyme Type | IC50 (μM) |
|---|---|
| AmpC beta-lactamases | 15 |
| ESBLs | 20 |
| Class A beta-lactamases | 25 |
These results suggest that while the compound may not have strong antibacterial properties on its own, it plays a significant role in enhancing antibiotic therapy against resistant bacterial strains .
Clinical Implications
In clinical settings, the incorporation of this compound into treatment regimens has shown promise in managing infections caused by resistant bacterial strains. For instance, a case study involving patients with severe infections due to ESBL-producing Escherichia coli demonstrated improved outcomes when treated with a combination of standard antibiotics and this inhibitor .
Research Findings
Recent research has focused on optimizing formulations that include this compound alongside traditional antibiotics to maximize therapeutic efficacy. Studies have shown that patients treated with these combinations experienced faster recovery times and reduced hospital stays compared to those receiving antibiotics alone .
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing tert-butyl 1-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate?
Answer:
The synthesis typically involves bicyclic scaffold formation via [2+2] cycloaddition reactions or functionalization of pre-existing azabicyclo frameworks. For example, visible-light-driven [2+2] cycloadditions between maleimides and unsaturated substrates can yield 3-azabicyclo[3.2.0]heptane derivatives, with tert-butyl carboxylate groups introduced via post-cyclization esterification . Alternatively, diazo transfer reactions on aminomethyl-substituted precursors (e.g., benzyl-protected intermediates) enable selective azide formation, followed by reduction to yield the aminomethyl moiety . Key reagents include tert-butyl dicarbonate (Boc₂O) for carboxylate protection and transition-metal catalysts (e.g., Ru-based sensitizers) for photochemical steps.
Advanced: How can stereochemical outcomes be controlled during the synthesis of this bicyclic compound?
Answer:
Stereoselectivity is influenced by chiral auxiliaries, catalyst design, and reaction conditions. For instance:
- Chiral catalysts : Ru(bpy)₃²⁺ in visible-light-mediated cycloadditions can induce enantioselectivity by energy transfer mechanisms .
- Ring-strain engineering : Pre-organized intermediates (e.g., strained azetidinones) guide bicyclization pathways to favor specific diastereomers .
- Protecting group strategy : Bulky tert-butyl groups may sterically hinder undesired conformers during ring closure.
Table 1: Stereochemical Outcomes in Selected Syntheses
| Method | Diastereomeric Ratio (dr) | Reference |
|---|---|---|
| Visible-light [2+2] cycloaddition | 85:15 (syn:anti) | |
| Diazotransfer/Reduction | >95% ee (via chiral HPLC) |
Basic: What spectroscopic techniques are critical for structural characterization of this compound?
Answer:
- NMR : ¹H/¹³C NMR identifies bicyclic framework protons (e.g., bridgehead H at δ 3.8–4.2 ppm) and tert-butyl groups (δ 1.4 ppm, singlet) . 2D techniques (COSY, NOESY) confirm spatial relationships.
- HRMS : Exact mass confirms molecular formula (C₁₂H₂₀N₂O₂ requires m/z 224.1525) .
- IR : Stretching bands for carbonyl (~1700 cm⁻¹) and amine (~3300 cm⁻¹) groups validate functional groups .
Advanced: How can computational modeling aid in predicting the reactivity of this bicyclic system?
Answer:
Density functional theory (DFT) calculations assess:
- Ring strain : Bicyclo[3.2.0] systems exhibit moderate strain (~15 kcal/mol), influencing reactivity in ring-opening or functionalization reactions .
- Transition states : Modeling [2+2] cycloaddition pathways identifies regioselectivity and activation barriers .
- Solvent effects : Polarizable continuum models (PCM) optimize reaction conditions for solubility and yield.
Basic: What are the primary challenges in purifying this compound?
Answer:
- Hydrolysis sensitivity : The tert-butyl ester is prone to acidic/basic hydrolysis; neutral pH and low-temperature silica gel chromatography are recommended .
- Polar byproducts : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves aminomethyl derivatives from unreacted intermediates .
Advanced: How can contradictions in pharmacological activity data for related azabicyclo compounds be resolved?
Answer:
Discrepancies often arise from:
- Impurity profiles : Trace isomers (e.g., 3,6-diazabicyclo derivatives) may exhibit off-target effects; rigorous HPLC-MS purity checks (>97%) are essential .
- Biological assay variability : Standardize β-lactamase inhibition assays (e.g., nitrocefin hydrolysis) to compare IC₅₀ values across studies .
Table 2: Comparative β-Lactamase Inhibition Data
| Compound | IC₅₀ (µM) | Source |
|---|---|---|
| Clavulanic acid (reference) | 0.2 | |
| Analogous bicyclo[3.2.0] carboxylate | 5.8 |
Basic: What are the stability considerations for storing this compound?
Answer:
- Temperature : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the aminomethyl group .
- Moisture : Desiccate (silica gel) to avoid ester hydrolysis .
Advanced: What strategies enhance the scalability of azabicyclo[3.2.0]heptane synthesis for preclinical studies?
Answer:
- Flow chemistry : Continuous photochemical reactors improve reproducibility in [2+2] cycloadditions .
- Catalyst recycling : Immobilized Ru sensitizers reduce costs in large-scale reactions .
- Green solvents : Substitute dichloromethane with cyclopentyl methyl ether (CPME) for safer processing .
Basic: How is the bicyclo[3.2.0] core conformation analyzed?
Answer:
X-ray crystallography (e.g., P2₁2₁2₁ space group) reveals chair-like puckering and torsional angles, while NOE NMR correlations confirm bridgehead substituent orientations .
Advanced: What novel derivatives of this compound show promise in medicinal chemistry?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
